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Get Quote

Abstract & Scope
Rebaudioside C (Reb C) is a minor steviol glycoside often present as an impurity (5–8%) in

Stevia rebaudiana leaf extracts. While less potent in sweetness than Rebaudioside A (Reb A)

or M (Reb M), Reb C is characterized by a distinct, lingering bitterness and "licorice-like" off-

note that disproportionately degrades the sensory profile of stevia blends.

This Application Note provides a rigorous, self-validating protocol for the sensory quantification

of Reb C bitterness. Unlike standard sweetness assays, this protocol focuses on time-intensity

(TI) tracking of bitterness and the specific activation of TAS2R bitter taste receptors. This guide

is intended for formulation scientists and pharmacokineticists assessing Reb C as a standalone

molecule or as a confounding variable in drug masking applications.

Scientific Mechanism: The Bitterness Pathway
To evaluate Reb C, one must understand that its bitterness does not follow the same temporal

profile as its sweetness.
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Research indicates that while the sweet sensation of steviol glycosides is mediated by the

TAS1R2/TAS1R3 heterodimer, the bitter off-notes are triggered by the hTAS2R family of

receptors. Specifically, Reb C (and Reb A) activates hTAS2R4 and hTAS2R14.

hTAS2R4: Associated with "metallic" and "lingering" bitterness.

hTAS2R14: A broadly tuned receptor often linked to herbal bitterness.

Unlike synthetic sweeteners (e.g., Saccharin) which may activate different subsets (TAS2R31),

the specific activation of TAS2R4/14 by Reb C results in a bitterness that has a slow onset but

prolonged decay, necessitating a Time-Intensity (TI) evaluation method rather than a simple

point-estimate.

Mechanism Diagram
The following diagram illustrates the signal transduction pathway relevant to Reb C evaluation.
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Figure 1: Signal transduction pathway for Reb C bitterness perception via hTAS2R family

receptors.

Pre-Requisites & Experimental Design
Panelist Selection (Phenotyping)
Genetic variability in TAS2R expression significantly affects data quality. Do not rely on random

volunteers.

Screening: Use 6-n-propylthiouracil (PROP) strips to categorize candidates.

Requirement: Select "Super-tasters" or "Medium-tasters." Non-tasters (recessive TAS2R38

alleles) may under-report bitterness, skewing sensitivity data for the general population.
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Exclusion: Candidates with anosmia or those taking medications affecting saliva production.

Reference Standards
Bitterness is subjective.[1][2][3] You must anchor the panel using a Universal Bitterness Scale

(0–15 Spectrum Intensity Scale).

Table 1: Reference Standards for Bitterness Calibration

Intensity (0-15) Reference Material
Concentration (in
Water)

Sensory Descriptor

0 Deionized Water N/A Neutral

2.0 Caffeine 0.05% (w/v) Threshold Bitterness

5.0 Caffeine 0.08% (w/v) Weak Bitterness

10.0 Caffeine 0.15% (w/v) Moderate Bitterness

15.0 Quinine HCl 0.01% (w/v)
Strong/Extreme

Bitterness

Note: Caffeine is preferred over Quinine for routine calibration as its bitterness profile (clean,

slightly lingering) is closer to the "off-note" of glycosides than the sharp, aggressive attack of

Quinine.

Detailed Protocol
Phase 1: Sample Preparation
Objective: Create a neutral matrix that isolates Reb C tastants without interference from pH or

texture.

Solvent: Use neutral pH (7.0) mineral water (e.g., Evian) or RO water. Avoid distilled water as

the lack of ions can alter taste bud potential.

Concentration: Prepare Reb C stock at 500 ppm (0.05%).
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Justification: Reb C is approximately 30–50x sweeter than sucrose. 500 ppm provides a

sweetness equivalence of ~2.5% sucrose, which is below the saturation point of

sweetness but high enough to trigger the TAS2R threshold.

Temperature: Maintain samples at 21°C ± 1°C. Cold suppresses bitterness; heat enhances

volatiles. Room temperature is critical for reproducibility.

Blind Coding: Label all cups with random 3-digit codes (e.g., 492, 183).

Phase 2: The Evaluation Session (Workflow)
Objective: Execute a "Sip-and-Spit" protocol with Time-Intensity tracking.

The Palate Cleansing Challenge: Steviol glycosides adhere to the tongue. Water alone is

insufficient.

Protocol: Between samples, panelists must consume 1/2 unsalted soda cracker followed by

warm water (40°C). Wait 2 minutes between samples.
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Figure 2: Step-by-step sensory evaluation workflow ensuring data consistency.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8056703/docs?utm_src=pdf-body-img#application-note-protocol-for-sensory-panel-evaluation-of-rebaudioside-c-bitterness
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 3: Data Capture & Self-Validation
To ensure the data is trustworthy (E-E-A-T), the experimental design must include internal

controls.

Randomized Block Design: Present samples in random order to prevent "carryover effect."

The "Dummy" Control: Every session must include a blinded water sample (Code 882).

Validation: If a panelist rates the water > 1.0 on the bitterness scale, their data for that

session is invalid (False Positive).

The "Anchor" Control: Every session must include a known Reb A sample (Code 221) as a

comparator.

Data Analysis & Interpretation
Do not report simple averages. The "Lingering" aspect is the defining characteristic of Reb C.

Calculation
Calculate the Area Under the Curve (AUC) for the Time-Intensity plot (0s to 60s).

Reporting Format
Summarize data in a comparative table against Reb A (the industry standard).

Table 2: Expected Sensory Profile Comparison
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Attribute Reb A (High Purity) Reb C (High Purity) Interpretation

Sweetness Onset Fast (< 2s) Moderate (3-4s) Reb C has a lag.

Max Bitterness (T=0) 2.5 / 15 4.0 / 15
Reb C has higher

initial bitterness.

Lingering Bitterness

(T=60)
1.0 / 15 3.5 / 15

Critical Differentiator:

Reb C fails to clear.

Metallic/Licorice Note Low High
Distinct TAS2R4

activation signature.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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